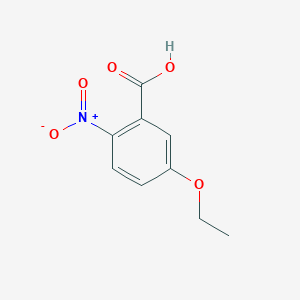![molecular formula C18H21ClN2O5S B2445213 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060327-51-5](/img/structure/B2445213.png)
1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[321]octan-3-yl)pyrrolidine-2,5-dione is a synthetic compound known for its complex structure and significant biochemical activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves multiple steps including sulfonylation, cyclization, and diastereoselective reduction. Each step requires precise reaction conditions such as controlled temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: : On an industrial scale, the compound is produced through batch synthesis processes that incorporate advanced techniques like continuous flow reactors and automated control systems to maintain consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reductions. Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: : The products of these reactions depend on the specific reagents and conditions employed. Oxidation typically yields sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution can lead to the formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry: : In chemistry, 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is used as a model compound to study sulfonyl-based reactions and mechanisms.
Biology: : This compound has been explored for its potential use as a biochemical probe in biological research to investigate enzyme activity and protein interactions.
Medicine: : Preliminary studies suggest it may have therapeutic potential in treating conditions related to the central nervous system due to its unique interaction with specific neurotransmitter receptors.
Industry: : In the industrial sector, the compound is utilized in the development of specialty chemicals and materials due to its stable and reactive sulfonyl group.
Mécanisme D'action
The exact mechanism of action involves the interaction of its sulfonyl group with molecular targets like enzymes or receptors. This interaction often disrupts normal biochemical pathways, leading to significant biological effects. The molecular pathways typically involve binding to active sites of enzymes or receptors, causing inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Compared to other sulfonyl-containing compounds, 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione stands out due to its bicyclic structure which imparts unique stereochemistry and reactivity. Similar compounds include sulfonylureas and sulfonamides, but they lack the complex bicyclic framework and thus have different reactivity and applications.
Similar Compounds
Sulfonylureas: : Used in diabetes treatment.
Sulfonamides: : Widely used in antibiotics.
Sulfoxides: : Known for their applications in organic synthesis.
Propriétés
IUPAC Name |
1-[8-(3-chloro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-26-16-5-4-14(10-15(16)19)27(24,25)21-11-2-3-12(21)9-13(8-11)20-17(22)6-7-18(20)23/h4-5,10-13H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZRPIJKURXGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B2445132.png)
![1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2445133.png)




![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2445138.png)
![N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2445140.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-bromobenzoate](/img/structure/B2445143.png)
![1-((2-([2,3'-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2445144.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2445145.png)
![N-(3-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445149.png)
![2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2445150.png)

